molecular formula C21H20ClNO5S2 B2688730 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 946242-26-8

2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2688730
CAS No.: 946242-26-8
M. Wt: 465.96
InChI Key: DUSWPMXYGWCDNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring three distinct pharmacophores:

  • 4-Chlorophenoxy group: A halogenated aromatic moiety known to enhance lipophilicity and influence receptor binding .
  • 4-Methoxybenzenesulfonyl group: A sulfonamide-linked methoxy-substituted benzene, which may improve metabolic stability and solubility .
  • Thiophen-2-yl group: A sulfur-containing heterocycle often associated with π-π stacking interactions and modulation of electronic properties .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-27-16-8-10-18(11-9-16)30(25,26)20(19-3-2-12-29-19)13-23-21(24)14-28-17-6-4-15(22)5-7-17/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWPMXYGWCDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step may involve the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Methoxybenzenesulfonyl Group: The next step could involve the sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.

    Coupling with the Thiophene Derivative: The final step might involve the coupling of the sulfonylated intermediate with a thiophene derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacological research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Molecular Weight* Biological Activity Key Insights
Target Compound 4-Chlorophenoxy, 4-methoxybenzenesulfonyl, thiophen-2-yl ~497.9 g/mol Not specified Unique combination of sulfonyl and thiophene groups may enhance binding specificity and metabolic stability compared to simpler analogs.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophen-2-yl 300.6 g/mol Antimycobacterial Thiophene and halogenated aryl groups contribute to activity against Mycobacterium tuberculosis. Lack of sulfonyl group may reduce solubility .
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide 4-Chlorophenoxy, dimethylaminoethyl 256.7 g/mol Not specified Dimethylamino group increases basicity, potentially enhancing membrane permeability. Absence of sulfonyl and thiophene limits π-π interactions .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl 278.4 g/mol Not specified Dual thiophene system with cyano group may improve electronic properties but reduce metabolic stability compared to sulfonyl-containing target compound .
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide 4-Chloro-3-methylphenoxy, thiazolidinone ~350–400 g/mol Antimicrobial (synthetic derivatives) Thiazolidinone core introduces conformational rigidity, potentially improving target engagement. Sulfur atoms differ in positioning vs. sulfonyl group .

*Molecular weights estimated based on structural formulas.

Key Comparative Insights:

Structural Complexity and Binding Interactions: The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from analogs like , which rely solely on halogenated aryl and thiophene groups for activity. The sulfonyl moiety may enhance hydrogen bonding or electrostatic interactions with enzymatic targets .

Dimethylaminoethyl derivatives (e.g., ) prioritize basicity and solubility, whereas the target compound’s sulfonyl group may balance lipophilicity and polarity for improved pharmacokinetics .

Dual thiophene systems (e.g., ) introduce electron-rich regions but may reduce metabolic stability compared to the target’s sulfonyl-thiophene hybrid .

Synthetic Accessibility :

  • Synthesis of the target compound likely requires multi-step functionalization (e.g., sulfonylation, thiophene coupling), as seen in related compounds (e.g., ). This contrasts with simpler acetamides (e.g., ), which are synthesized in fewer steps.

Research Findings and Implications

  • Enzyme Inhibition : Analogous acetamides in (e.g., compound 27) inhibit 17β-hydroxysteroid dehydrogenase, implying the target’s sulfonyl and thiophene groups may optimize steric and electronic complementarity for similar targets .
  • Drug-Likeness : The methoxybenzenesulfonyl group may improve metabolic stability over thiophene-only analogs, aligning with trends in sulfonamide-based therapeutics .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic derivative with potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 364.83 g/mol

The compound features a chlorophenoxy group, a methoxybenzenesulfonyl moiety, and a thiophene ring, contributing to its diverse biological interactions.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamides have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl rings enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Compound Target Bacteria Activity
Chloroacetamide AS. aureusEffective
Chloroacetamide BE. coliModerate
2-(4-chlorophenoxy) compoundMRSAHigh efficacy

Anticancer Activity

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, derivatives containing methoxy and thiophene groups have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cellular signaling pathways.
  • Disruption of Cellular Membranes : Enhanced lipophilicity allows for better integration into lipid bilayers.
  • Modulation of Gene Expression : Potential effects on transcription factors related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study on N-substituted chloroacetamides demonstrated their effectiveness against Gram-positive bacteria. The tested compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Anticancer Properties

In vitro studies showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM .

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